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Compound of Interest

Compound Name: vU6008677

Cat. No.: B15574062

For the attention of: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of VU6008677, a structurally
distinct, tricyclic positive allosteric modulator (PAM) of the muscarinic acetylcholine receptor
subtype 4 (M4). The M4 receptor is a validated therapeutic target for neurological disorders
such as schizophrenia and Parkinson's disease.[1] VU6008677 emerged from a discovery
program aimed at improving the drug metabolism and pharmacokinetic (DMPK) properties of
earlier M4 PAMs.

Introduction and Rationale

The development of selective M4 PAMs is a key strategy for treating central nervous system
disorders.[1] Early M4 PAMs often contained a -amino carboxamide moiety, which, while
important for activity, was associated with poor solubility, P-glycoprotein efflux, and species-
dependent potency.[1] To address these liabilities, a "tie-back" strategy was employed to mask
this moiety within a rigid tricyclic core. This led to the discovery of two novel tricyclic
chemotypes, one of which is the foundation of VU6008677: the 8-chloro-7,9-
dimethylpyrido[3',2":4,5]furo[3,2-d]pyrimidin-4-amine core.[1][2] VU6008677 (designated as
compound 140 in its discovery publication) was identified as a potent M4 PAM with a
significantly improved cytochrome P450 (CYP) inhibition profile compared to the parent
compound, ML253.[2]

Mechanism of Action: Positive Allosteric Modulation
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As a positive allosteric modulator, VU6008677 does not bind to the same site as the
endogenous agonist, acetylcholine (ACh) (the orthosteric site). Instead, it binds to a distinct
allosteric site on the M4 receptor.[3] This binding induces a conformational change in the
receptor that increases the affinity and/or efficacy of ACh.[3] The primary signaling pathway for
the M4 receptor is coupling to Gai/o proteins, which leads to the inhibition of adenylyl cyclase
and a subsequent decrease in intracellular cyclic adenosine monophosphate (CAMP) levels.[4]
[5] By potentiating the effect of ACh, VU6008677 enhances this inhibitory signaling cascade.
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M4 Receptor Signaling Pathway with PAM.
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Quantitative Pharmacological Data

The following tables summarize the key in vitro pharmacological and DMPK data for
VU6008677 and relevant analogues.

Table 1: In Vitro Potency and Selectivity

Compound hM4 EC50 (nM) [a] hM2 EC50 (uM)
VUG6008677 (140) 120 >10
ML253 (Parent) Data not available Data not available
13l (Thieno analogue) 72 >10
15g 210 >10

Data sourced from ACS Medicinal Chemistry Letters.[2]

[a] Potency measured using a calcium mobilization assay in CHO cells co-expressing hM4 and
a chimeric G-protein (Gqi5) in the presence of an EC20 concentration of acetylcholine.[2]

Table 2: In Vitro Drug Metabolism and Pharmacokinetics (DMPK) Profile
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Parameter VU6008677 (140)

Physicochemical Properties

Molecular Weight (MW) 318.82

xLogP 3.51

Protein Binding

Rat fu, plasma 0.060
Human fu, plasma <0.01
Rat fu, brain 0.017

Metabolic Stability

Rat Predicted CLhep (mL/min/kg) >47

Human Predicted CLhep (mL/min/kg) 13

CYP450 Inhibition (IC50, pM)

CYP 1A2 <0.10
CYP 2C9 >30
CYP 2D6 >30
CYP 3A4 >30

Data sourced from ACS Medicinal Chemistry Letters.[2]

Structure-Activity Relationship (SAR) Insights

The development of VU6008677 provided key insights into the structure-activity relationships of
this tricyclic scaffold.[2]

 Tricyclic Core: The furan-containing core of VU6008677 (a pyrido[3',2":4,5]furo[3,2-
d]pyrimidine) was found to be well-tolerated compared to the analogous thiophene-
containing core (pyrido[3',2":4,5]thieno[3,2-d]pyrimidine).[2]
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e Amine Tail: Small, aliphatic amine tails were preferred for high potency over larger
benzylamine groups.[2]

o CYP Inhibition: The tricyclic strategy was highly effective at reducing the CYP450 inhibition
seen with earlier, non-cyclic lead compounds like ML253.[2]
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Logical Workflow of VU6008677 Development.
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Experimental Protocols
Synthesis

The synthesis of VU6008677 and its analogs began with a Gewald-type reaction.[1][2] Key
steps included the formation of a carboxylate intermediate, cyclization with a formamidine
acetate salt to create a pyrimidone, conversion to a chloride with POCI3, and finally a
nucleophilic aromatic substitution with the desired amine to yield the final product.[1][2]

In Vitro Pharmacology: Calcium Mobilization Assay

The potency of the compounds as M4 PAMs was determined using a functional calcium
mobilization assay.[2]

e Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human M4 receptor
(hM4) and a chimeric G-protein, Gqi5. The Gqi5 protein redirects the Gai/o signal to the Gaq
pathway, enabling a measurable calcium flux via phospholipase C activation.

e Procedure:
o Cells are plated in 384-well plates.
o Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
o Test compounds (like VU6008677) are added at various concentrations.

o An EC20 concentration of acetylcholine (the concentration that gives 20% of the maximal
response) is added to stimulate the receptor.

o The change in fluorescence, corresponding to the intracellular calcium concentration, is
measured using a fluorescence imaging plate reader (FLIPR).

o Data Analysis: The fluorescence data is used to generate concentration-response curves,
from which EC50 values (the concentration of the PAM that produces 50% of its maximal
potentiation) are calculated.[2]
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Workflow for Calcium Mobilization Assay.

In Vitro DMPK Assays

A standard battery of in vitro assays was used to characterize the DMPK profile:[1]

e Microsomal Stability: Assessed metabolic stability using pooled human and rat liver
microsomes.
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e Plasma Protein Binding: Determined the fraction of unbound drug (fu) in human and rat
plasma using equilibrium dialysis.

 Brain Tissue Binding: Determined the fraction of unbound drug (fu, brain) in rat brain
homogenate.

e CYP450 Inhibition: Evaluated the potential for drug-drug interactions by measuring 1IC50
values against a panel of key CYP enzymes using specific probe substrates in human liver
microsomes.[1]

Summary and Conclusion

VU6008677 is a potent, tricyclic M4 PAM discovered through a medicinal chemistry strategy
designed to mitigate the liabilities of earlier chemotypes.[1][2] This work successfully produced
a novel scaffold with low nanomolar potency and a greatly improved CYP450 inhibition profile,
demonstrating the viability of the "tie-back" approach.[2][6] However, VU6008677 itself was not
advanced for further development due to a combination of high predicted clearance in rats,
high human plasma protein binding, and specific inhibition of CYP1A2.[2][7] Despite this, the
pharmacological data and structure-activity relationship insights gained from the study of
VU6008677 and its analogs are invaluable for the continued design and development of next-
generation M4 PAMs for the treatment of neurological diseases.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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